molecular formula C22H19N3O2S B2647738 N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1105235-52-6

N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No.: B2647738
CAS No.: 1105235-52-6
M. Wt: 389.47
InChI Key: NVINKJSWJWMAKE-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate thienopyrimidine precursors with ethyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine compounds .

Scientific Research Applications

N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

Uniqueness

N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is unique due to its specific structural features and the combination of ethyl and phenyl substituents.

Properties

IUPAC Name

N-ethyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-2-25(17-11-7-4-8-12-17)19(26)13-24-15-23-20-18(14-28-21(20)22(24)27)16-9-5-3-6-10-16/h3-12,14-15H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINKJSWJWMAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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